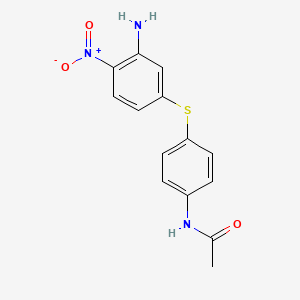
5-(4-Acetamidothiophenoxy)-2-nitroaniline
描述
5-(4-Acetamidothiophenoxy)-2-nitroaniline is an organic compound with a complex structure that includes amino, acetamido, phenylsulphanyl, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidothiophenoxy)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound, followed by the introduction of the amino and acetamido groups through substitution reactions. The phenylsulphanyl group is then introduced via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.
化学反应分析
Types of Reactions
5-(4-Acetamidothiophenoxy)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
5-(4-Acetamidothiophenoxy)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(4-Acetamidothiophenoxy)-2-nitroaniline involves its interaction with specific molecular targets. The compound can undergo reduction reactions to form active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 2-Amino4-(4-acetamidophenylsulphanyl)benzene
- 4-Acetamidophenylsulphanylbenzene
- 2-Amino4-nitrobenzene
Uniqueness
5-(4-Acetamidothiophenoxy)-2-nitroaniline is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H13N3O3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC 名称 |
N-[4-(3-amino-4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChI 键 |
PZQALCYFGACCLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













